molecular formula C7H12N2 B3356388 N,N,5-Trimethyl-1H-pyrrol-2-amine CAS No. 66206-70-0

N,N,5-Trimethyl-1H-pyrrol-2-amine

Cat. No.: B3356388
CAS No.: 66206-70-0
M. Wt: 124.18 g/mol
InChI Key: SELLXFZYVSKTBE-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-1H-pyrrol-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom. Pyrrole and its derivatives are known for their biological and pharmacological significance, making them valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-1H-pyrrol-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,5-Trimethyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N,1-Trimethyl-1H-pyrrol-2-amine
  • N,N,1-Trimethyl-1H-pyrrol-3-amine
  • N,N,4-Trimethyl-1H-pyrrol-2-amine

Uniqueness

N,N,5-Trimethyl-1H-pyrrol-2-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and selectivity compared to its analogs .

Properties

IUPAC Name

N,N,5-trimethyl-1H-pyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6-4-5-7(8-6)9(2)3/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELLXFZYVSKTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496438
Record name N,N,5-Trimethyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66206-70-0
Record name N,N,5-Trimethyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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